molecular formula C27H20BrNO2 B4855879 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol

2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol

Cat. No. B4855879
M. Wt: 470.4 g/mol
InChI Key: XZXWVVUMOIDNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol, also known as BEBP, is a synthetic compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. Studies have shown that 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol can inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It can also inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. These inhibitory effects may contribute to the therapeutic properties of 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol.
Biochemical and Physiological Effects:
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been shown to have various biochemical and physiological effects in cells and animal models. It can induce apoptosis, or programmed cell death, in cancer cells and inhibit cell proliferation. It can also reduce inflammation and oxidative stress, which are involved in many diseases. In addition, 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments with 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol.

Future Directions

There are several future directions for research on 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol and its potential side effects.
In conclusion, 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol is a synthetic compound that has shown promising therapeutic properties in various fields of medicine. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its anticancer, neuroprotective, and immunomodulatory properties. While its mechanism of action is not fully understood, it is believed to involve the inhibition of various signaling pathways in cells. Future research on 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol may lead to new treatments for cancer and neurodegenerative diseases.

Scientific Research Applications

2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. Studies have shown that 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been studied for its immunomodulatory properties and its potential use in treating autoimmune diseases.

properties

IUPAC Name

2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrNO2/c1-2-31-25-15-19(14-22(28)27(25)30)24-16-21(17-8-4-3-5-9-17)26-20-11-7-6-10-18(20)12-13-23(26)29-24/h3-16,30H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXWVVUMOIDNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=CC=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.